![molecular formula C13HF9N2 B10843877 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole](/img/no-structure.png)
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole is a fluorinated indazole derivative. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The fluorination of the indazole structure enhances its chemical stability and biological activity, making it a promising candidate for various applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole typically involves the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine. This reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the indazole ring . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially or fully reduced indazole derivatives.
Substitution: The fluorine atoms on the indazole ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted indazoles .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It has been studied as a selective inhibitor of nitric oxide synthase, showing potential neuroprotective activity.
Material Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with enhanced stability and performance.
Biological Research: Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biochemical pathways.
Wirkmechanismus
The mechanism of action of 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole involves its interaction with nitric oxide synthase enzymes. The compound selectively inhibits the inducible form of the enzyme (NOS-II), reducing the production of nitric oxide, which is involved in various inflammatory and neurodegenerative processes . The fluorinated indazole structure enhances its binding affinity and selectivity for NOS-II .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-tetrafluoro-3-methyl-1H-indazole: Another fluorinated indazole with similar inhibitory activity against nitric oxide synthase.
3-bromo-7-nitro-1H-indazole: A structurally related compound with different substitution patterns, affecting its biological activity.
Uniqueness
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole is unique due to its high selectivity for NOS-II and its enhanced stability provided by the perfluorophenyl group. This makes it a promising candidate for further development in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C13HF9N2 |
---|---|
Molekulargewicht |
356.15 g/mol |
IUPAC-Name |
4,5,6,7-tetrafluoro-3-(2,3,4,5,6-pentafluorophenyl)-2H-indazole |
InChI |
InChI=1S/C13HF9N2/c14-3-1(4(15)7(18)9(20)6(3)17)12-2-5(16)8(19)10(21)11(22)13(2)24-23-12/h(H,23,24) |
InChI-Schlüssel |
BLRLNVDCKOMIHM-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(NN=C1C(=C(C(=C2F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.